Product packaging for Sorafenib-glucosamine(Cat. No.:)

Sorafenib-glucosamine

Cat. No.: B1150169
M. Wt: 612.94
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Sorafenib-glucosamine represents an innovative targeted conjugate designed for advanced drug delivery research in oncology, particularly for hepatocellular carcinoma (HCC). This conjugate ingeniously links the multi-kinase inhibitor Sorafenib to the glucose analog Glucosamine (AG) via a reduction-responsive disulfide bond (-SS-) within a PEG-SS-PCL (polyethylene glycol-disulfide-poly-ε-caprolactone) copolymer framework . The core research value of this compound lies in its dual-targeting mechanism. It actively targets cancer cells that overexpress the Glucose Transporter-1 (GLUT1), a common feature in many cancer cells including liver cancer, via the Glucosamine ligand . Once internalized, the conjugate leverages the high intracellular concentration of glutathione (GSH) in the tumor microenvironment. The disulfide bond is cleaved in this reducing environment, leading to a rapid and specific release of the active Sorafenib payload directly inside the cancer cell . In vitro release studies demonstrate the system's responsiveness, with a cumulative release reaching 94.76 ± 1.78% in a simulated tumor microenvironment (pH 7.4 with GSH) over 48 hours, compared to only 20.32 ± 1.67% in a normal physiological environment (pH 7.4 without GSH) . Research has shown that this conjugate not only enhances the antitumor effects of Sorafenib by facilitating targeted delivery to HepG2 cells and suppressing cyclin D1 expression but also demonstrates excellent antitumor efficacy and improved tolerance in in vivo models . This makes this compound a highly promising candidate for investigating novel therapeutic strategies against hepatoma. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C26H24ClF3N4O8

Molecular Weight

612.94

Appearance

Solid powder

Synonyms

Sorafenibglucosamine; 4-(4-(3-(4-chloro-3-(trifluoromethyl)phenyl)ureido)phenoxy)-N-((2R,3R,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-3-yl)picolinamide

Origin of Product

United States

Synthesis and Design Principles of Sorafenib Glucosamine Conjugates and Delivery Systems

Chemical Synthesis of Sorafenib-Glucosamine Prodrugs and Analogs

The synthesis of this compound prodrugs involves the covalent linkage of the two molecules. This can be achieved through direct conjugation or by using a linker that allows for the drug's release under specific physiological conditions.

Direct conjugation involves forming a stable, covalent bond between the sorafenib (B1663141) and glucosamine (B1671600) molecules. A common method is the formation of an amide bond. The IUPAC name for one such conjugate is 4-(4-(3-(4-chloro-3-(trifluoromethyl)phenyl)ureido)phenoxy)-N-((2R,3R,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-3-yl)picolinamide, which indicates an amide linkage. medkoo.com

The synthesis process for creating this amide bond typically involves:

Activation of Sorafenib's Carboxylic Acid: The carboxylic acid group on the picolinamide (B142947) ring of sorafenib is activated to make it more reactive. This can be done by converting it to an acid chloride, often using reagents like thionyl chloride. nih.gov

Amidation Reaction: The activated sorafenib derivative is then reacted with the amine group of glucosamine. The reaction forms a stable amide bond, covalently linking the drug to the targeting moiety. nih.gov

This direct linkage creates a single molecule prodrug where the glucosamine acts as a carrier to facilitate entry into cancer cells via glucose transporters.

To ensure that sorafenib is released in its active form specifically at the tumor site, bioreversible linkers are employed. These linkers are designed to be stable in the bloodstream but cleavable within the tumor microenvironment. A key strategy involves using linkers that are sensitive to the higher concentration of glutathione (B108866) (GSH) in tumor cells. nih.govmdpi.com

Disulfide Linkers: Disulfide bonds (-S-S-) are a prominent example of reduction-sensitive linkers. mdpi.com They are stable under normal physiological conditions but are readily cleaved in the presence of high intracellular GSH concentrations, which are characteristic of the tumor microenvironment. nih.govmdpi.com This cleavage breaks the link between the delivery system and the drug, releasing active sorafenib directly inside the target cancer cells. nih.gov This approach minimizes off-target effects and enhances the therapeutic concentration of the drug at the tumor site. mdpi.com

Linker TypeCleavage TriggerMechanism of Action
Disulfide Bond High Glutathione (GSH) ConcentrationThe disulfide bond is reduced and cleaved by the high concentration of GSH inside tumor cells, releasing the conjugated drug. nih.govmdpi.com
Ester Bond pH (Acidic Environment) / EsterasesEster linkages can be designed to be hydrolyzed under the acidic conditions of the tumor microenvironment or by specific enzymes (esterases) that are overexpressed in cancer cells.

Fabrication of Glucosamine-Functionalized Sorafenib Delivery Systems

Beyond single-molecule prodrugs, more complex nanocarrier systems are fabricated to encapsulate sorafenib and are surface-modified with glucosamine for active targeting. These systems are designed to improve the drug's poor aqueous solubility and pharmacokinetic profile. nih.govnih.gov

Polymeric micelles and nanoparticles are common platforms for delivering hydrophobic drugs like sorafenib. mdpi.comresearchgate.net These nanostructures are typically formed from amphiphilic copolymers, which have both hydrophilic (water-loving) and hydrophobic (water-repelling) segments. mdpi.com

Fabrication of Polymeric Micelles: A common method for creating drug-loaded micelles is the thin-film hydration technique. nih.gov In a typical process, an amphiphilic copolymer, such as glucosamine-polyethylene glycol-disulfide-poly-ε-caprolactone (AG-PEG-SS-PCL), and sorafenib are dissolved in an organic solvent. nih.govmdpi.com The solvent is then evaporated to form a thin film, which is subsequently hydrated with an aqueous solution, leading to the self-assembly of the copolymers into micelles with sorafenib encapsulated in their hydrophobic core. nih.gov The outer shell is hydrophilic due to components like polyethylene (B3416737) glycol (PEG), which helps to prolong circulation time. mdpi.com

Fabrication of Polymeric Nanoparticles: The emulsion-solvent evaporation technique is widely used for preparing nanoparticles from polymers like poly(lactic-co-glycolic acid) (PLGA) and chitosan (B1678972). nih.gov In this method, PLGA and sorafenib are dissolved in an organic solvent to form the oil phase. nih.gov This phase is then emulsified in an aqueous solution containing a stabilizer (like poloxamer 407) and the glucosamine-containing polymer (like chitosan). nih.gov The organic solvent is subsequently removed by evaporation, causing the nanoparticles to form and solidify, entrapping sorafenib within the PLGA-chitosan matrix. nih.gov

Delivery SystemPolymer ComponentsFabrication Method
Polymeric Micelles Glucosamine-PEG-SS-PCLThin-Film Hydration nih.gov
Polymeric Nanoparticles PLGA, ChitosanEmulsion-Solvent Evaporation nih.gov

Self-assembly is a process where molecules spontaneously organize into ordered structures. In the context of drug delivery, amphiphilic molecules are designed to self-assemble in an aqueous environment to form nanoparticles that can encapsulate hydrophobic drugs. biorxiv.orgresearchgate.net

One example involves conjugating a hydrophilic polymer like pullulan with a hydrophobic molecule such as stearic acid. dovepress.com The resulting amphiphilic pullulan-stearic acid conjugate can self-assemble into nanoparticles in water. The fabrication process often involves dissolving the conjugate and sorafenib in a water-miscible organic solvent, like dimethyl sulfoxide (B87167) (DMSO). This solution is then dialyzed against water, which gradually removes the organic solvent and triggers the self-assembly of the polymer into nanoparticles with sorafenib trapped within the hydrophobic core. dovepress.com Such self-assembled systems can achieve high drug entrapment efficiency. dovepress.com

The effectiveness of glucosamine-functionalized delivery systems depends heavily on their physicochemical properties. Optimizing these structural parameters is crucial for achieving efficient tumor targeting and drug release. researchgate.net

Key parameters that are optimized include:

Particle Size: The size of the nanoparticles influences their ability to accumulate in tumor tissues through the enhanced permeability and retention (EPR) effect. Nanoparticles are generally designed to be within a specific size range to facilitate this passive targeting. researchgate.net

Zeta Potential: This parameter refers to the surface charge of the nanoparticles. It affects the stability of the nanoformulation in suspension and its interaction with cell membranes. researchgate.net

Drug Loading and Encapsulation Efficiency: These metrics determine how much drug can be carried by the nanoparticles. High loading and efficiency are desirable to deliver a therapeutically effective amount of the drug to the tumor. nih.gov

Degree of Deacetylation (DD): For chitosan-based systems, the DD, which is the percentage of glucosamine units, is a critical parameter. It influences the polymer's solubility, charge density, and bioactivity, thereby affecting the nanoparticle's properties and targeting capability. mdpi.com

ParameterImportance in Targeted Delivery
Particle Size Affects circulation time and accumulation in tumors via the EPR effect. researchgate.net
Zeta Potential Influences nanoparticle stability and interaction with negatively charged cell membranes. researchgate.net
Drug Loading Determines the amount of drug carried per unit weight of the nanoparticle. nih.gov
Encapsulation Efficiency Represents the percentage of the initial drug that is successfully entrapped within the nanoparticles. nih.gov
Degree of Deacetylation (for Chitosan) Impacts solubility, charge, and biological interactions of the carrier. mdpi.com

Characterization of this compound Formulations

The characterization of this compound formulations is a critical step in their development, ensuring that the desired physicochemical properties for effective drug delivery are achieved. This process involves a suite of analytical techniques to determine various parameters of the formulated conjugates and delivery systems. A significant focus of this characterization is on nanoparticle-based systems, where Sorafenib is encapsulated within or conjugated to a matrix that includes a glucosamine-derived component, such as chitosan.

Research into Sorafenib-loaded chitosan-based nanoparticles has provided detailed insights into their characteristics. Chitosan, a linear polysaccharide composed of D-glucosamine and N-acetyl-D-glucosamine units, serves as a biocompatible and biodegradable polymer for drug delivery. mdpi.comresearchgate.netfrontiersin.orgnih.gov The ionic gelation method is a common technique used to synthesize these nanoparticles. mdpi.com

Key characterization parameters for these formulations include encapsulation efficiency, drug loading content, hydrodynamic size, and in vitro drug release profiles. For instance, studies on Sorafenib-loaded chitosan nanoparticles (SF-CS) have reported an encapsulation efficiency of 83.7 ± 2.4% and a loading content of 18.2 ± 1.3%. mdpi.com The hydrodynamic size of these nanoparticles was found to be 76.3 ± 13.7 nm. mdpi.com Further modification, such as the addition of folic acid for dual targeting (SF-CS-FA), resulted in a slightly higher encapsulation efficiency of 87.9 ± 1.1% and a loading content of 19.9 ± 1.4%, with a hydrodynamic size of 81.6 ± 12.9 nm. mdpi.com

The in vitro release of Sorafenib from these chitosan-based nanoparticles is often evaluated under different pH conditions to simulate physiological and tumor microenvironments. A sustained release pattern is generally observed, which is a desirable characteristic for maintaining therapeutic drug concentrations over an extended period. For example, at a physiological pH of 7.4, approximately 78.9% of the encapsulated Sorafenib was released from SF-CS-FA nanoparticles over 72 hours. mdpi.com In a more acidic environment, representative of the tumor microenvironment (pH 4.8), the release was slightly higher at 85.4% over the same period, suggesting a pH-responsive release mechanism. mdpi.com After 120 hours, the cumulative release reached 89.1% at pH 7.4 and 91.7% at pH 4.8. mdpi.com

Similarly, Sorafenib-loaded nanoparticles formulated with poly-lactic-co-glycolic acid (PLGA) and chitosan have been characterized. These formulations, prepared using an emulsion-solvent evaporation technique, have shown particle sizes ranging from 151 to 262 nm. nih.gov For both chitosan and PLGA-based nanoparticles, a biphasic release pattern has been noted, with an initial burst release followed by a protracted release that can extend for up to 10 days.

The design principle behind incorporating glucosamine or its polymers like chitosan into Sorafenib delivery systems is to leverage the increased glucose uptake of many cancer cells. This "glycotargeting" strategy aims to enhance the selective delivery of the cytotoxic agent to tumor tissues, thereby potentially increasing its efficacy while minimizing off-target effects.

Below are interactive data tables summarizing the characterization of different this compound based formulations.

Table 1: Characterization of Sorafenib-Loaded Chitosan Nanoparticles

Formulation Encapsulation Efficiency (%) Loading Content (%) Hydrodynamic Size (nm)
SF-CS 83.7 ± 2.4 18.2 ± 1.3 76.3 ± 13.7

Table 2: In Vitro Cumulative Release of Sorafenib from SF-CS-FA Nanoparticles

Time (hours) Cumulative Release at pH 7.4 (%) Cumulative Release at pH 4.8 (%)
72 78.9 85.4

Table 3: Compound Names Mentioned in the Article

Compound Name
Sorafenib
Glucosamine
Chitosan
N-acetyl-D-glucosamine
Poly-lactic-co-glycolic acid

Preclinical Efficacy Assessment of Sorafenib Glucosamine

In Vitro Cellular Activity Studies

Impact on Cancer Cell Proliferation in Various Cell Lines (e.g., Hepatocellular Carcinoma Cell Lines)

Research into glucosamine-modified drug delivery systems for Sorafenib (B1663141) has demonstrated enhanced anti-proliferative effects against hepatocellular carcinoma (HCC) cells. nih.gov In one study, Sorafenib loaded into glucosamine-modified polymeric micelles (SF-APSP) showed superior inhibition of HepG2 cell proliferation compared to the drug alone. nih.gov This enhanced effect is attributed to the glucosamine (B1671600) component, which targets the glucose transporter-1 (GLUT-1) overexpressed on liver cancer cells, thereby increasing the intracellular concentration of Sorafenib. nih.gov The study found that glucosamine itself enhanced the antitumor effects of Sorafenib, and the micelle formulation worked by suppressing the expression of cyclin D1, a key protein in cell cycle progression. nih.gov

Sorafenib as a standalone agent exhibits potent anti-proliferative and cytotoxic effects across a wide range of cancer cell lines. nih.gov Its efficacy has been documented in breast cancer (MCF7, MDA-MB-231), osteosarcoma (U-2 OS), and various HCC cell lines. nih.govsemanticscholar.org Studies show that Sorafenib inhibits cell proliferation in a dose- and time-dependent manner. accscience.com For instance, significant inhibition of cell proliferation in acute lymphoblastic leukemia (ALL) cell lines (SEM, RS4;11, and Jurkat) has been observed. researchgate.net

Table 1: Anti-proliferative Activity of Sorafenib in Various Cancer Cell Lines
Compound/SystemCell Line(s)Cancer TypeObserved EffectReference
Sorafenib-Glucosamine Micelles (SF-APSP)HepG2Hepatocellular CarcinomaEnhanced inhibition of proliferation; suppression of cyclin D1. nih.gov
SorafenibMCF7, MDA-MB-231Breast CancerAnti-proliferative and cytotoxic effects noted. nih.gov
SorafenibHCT116, PC-3, MDA-MB-231Colon, Prostate, Breast CancerPotent antiproliferative activity observed for Sorafenib derivatives. nih.gov
SorafenibSEM, RS4;11, JurkatAcute Lymphoblastic LeukemiaSignificant dose-dependent inhibition of proliferation. researchgate.net

Induction of Programmed Cell Death Pathways (e.g., Apoptosis, Autophagy)

Sorafenib is a known inducer of programmed cell death, primarily through apoptosis and autophagy, although the interplay between these pathways can be complex and cell-type dependent. nih.gov In osteosarcoma cells, Sorafenib was found to stimulate both extrinsic and intrinsic apoptotic pathways. semanticscholar.org Similarly, in HepG2 liver cancer cells, Sorafenib treatment leads to apoptosis, which can be further enhanced under hypoxic conditions. semanticscholar.org

The role of autophagy in Sorafenib's mechanism is multifaceted. In some contexts, Sorafenib-induced autophagy leads to cell death. nih.gov For example, in hepatic stellate cells, lower concentrations of Sorafenib predominantly caused autophagic cell death over apoptosis. nih.gov However, in many cancer cells, autophagy can act as a survival mechanism against the stress induced by Sorafenib, and inhibiting it can lead to a marked increase in apoptosis. nih.govnih.gov Studies in HCC cells show that Sorafenib can induce autophagy by inhibiting the mTORC1 pathway or through endoplasmic reticulum stress. frontiersin.org This induced autophagy can sometimes contribute to drug resistance. nih.govfrontiersin.org In certain prostate cancer cells (DU145), Sorafenib treatment in autophagy-deficient cells was found to promote cell death via necroptosis, a different form of programmed cell death. semanticscholar.org

Inhibition of Cell Migration and Invasion Potential

Sorafenib has demonstrated a significant ability to inhibit the migration and invasion of cancer cells, which are crucial steps in metastasis. nih.gov In breast cancer cell lines, Sorafenib effectively inhibited both cell migration and invasion. nih.gov Similar effects have been observed in hepatocellular carcinoma, where Sorafenib was shown to cancel the migratory effects induced by hepatocyte growth factor (HGF). researchgate.net The mechanism behind this inhibition often involves the suppression of the epithelial-mesenchymal transition (EMT), a key process for metastasis. nih.gov Studies have also shown that knocking down the growth hormone receptor (GHR) can enhance Sorafenib's ability to inhibit HCC cell migration. researchgate.net

Table 2: Effect of Sorafenib on Cell Migration and Invasion
Cell Line(s)Cancer TypeAssayFindingReference
MCF7, MDA-MB-231Breast CancerMigration and Invasion AssaysSorafenib significantly inhibited migration and invasion. nih.gov
HepG2, Huh7Hepatocellular CarcinomaScratch Assay, Boyden ChamberSorafenib canceled HGF-mediated cellular migration. researchgate.net
HuCCT-1, TFK-1CholangiocarcinomaCo-culture Migration AssaysSorafenib impaired the migratory abilities of cancer cells and associated fibroblasts. mdpi.com

Effects on Sphere Formation and Cancer Stem Cell-like Properties

The interaction between Sorafenib and cancer stem cells (CSCs) is complex. CSCs are a subpopulation of tumor cells believed to be responsible for tumor recurrence and drug resistance. nih.gov Some studies indicate that Sorafenib can suppress the self-renewal of breast cancer stem cells. nih.gov A combination treatment involving Sorafenib and an EMT inhibitor was shown to effectively target the CSC population in HCC, as evidenced by the reduced size and proliferation of tumor spheres. nih.gov

Conversely, other research suggests that conventional cytotoxic therapies, including Sorafenib, can eliminate the bulk of tumor cells but simultaneously enrich the proportion of resistant CSCs. nih.govcsus.edu In models of soft tissue sarcoma, low doses of Sorafenib were observed to paradoxically promote the proliferation and stem-like function of CSCs, while higher doses were cytotoxic. nih.govmdpi.com This enrichment of CSCs post-treatment may contribute to tumor relapse. nih.govcsus.edu

In Vivo Antitumor Efficacy in Animal Models

Xenograft Models of Cancer (e.g., Nude Mice with HepG2, H22 Tumors)

In vivo studies using animal models confirm the antitumor efficacy of Sorafenib-based treatments. A glucosamine-modified micelle system for delivering Sorafenib (SF-APSP) demonstrated excellent antitumor effects and better tolerance in a nude mouse model with HepG2 xenografts compared to other treatments. nih.gov This highlights the potential of using glucosamine to improve the therapeutic index of Sorafenib in a targeted manner. nih.gov

Sorafenib as a standalone agent has shown potent tumor growth inhibition in numerous preclinical xenograft models. oncotarget.comnih.gov In models of renal cell carcinoma (Renca and 786-O tumors), Sorafenib significantly inhibited tumor growth and reduced tumor vasculature. nih.gov This inhibition of angiogenesis was correlated with an increase in tumor apoptosis and necrosis. nih.govresearchgate.net In 10 different patient-derived HCC xenograft (HCC-PDX) models, Sorafenib resulted in significant tumor growth inhibition in 7 of them. oncotarget.com Combination therapies, such as with quercetin, have also been shown to improve the antitumor effects of Sorafenib in vivo, leading to reduced expression of inflammatory and angiogenic genes. mdpi.com

Analysis of Tumor Growth Inhibition and Regression

The antitumor efficacy of a glucosamine-targeted sorafenib delivery system has been demonstrated in vivo using a human liver cancer xenograft model. nih.govnih.gov In a study involving nude mice with established HepG2 cell tumors, the administration of glucosamine-modified sorafenib-loaded micelles (SF-APSP) resulted in significant tumor growth inhibition compared to both saline (control) and free sorafenib treatments. nih.gov

The results from this preclinical model indicated that the glucosamine-modified micelles achieved superior therapeutic efficacy, leading to the smallest tumor volumes among the tested groups. nih.gov The SF-APSP micelles demonstrated excellent antitumor effects and were associated with better tolerance in the animal models. nih.gov The targeted nature of the delivery system, enhanced by glucosamine, is suggested to contribute to this improved in vivo performance. nih.gov

Table 1: In Vivo Antitumor Activity of Glucosamine-Modified Sorafenib Micelles in HepG2 Xenograft Model

Treatment Group Final Tumor Volume (Approx. mm³) Tumor Growth Inhibition
Saline (Control) >1000 Baseline
Free Sorafenib ~1000 Moderate

This table is generated based on data reported in preclinical studies. nih.gov

Evaluation of Antimetastatic Potential in Animal Models

The potential of glucosamine-modified sorafenib to prevent tumor metastasis has been evaluated through in vitro assessments of cancer cell migration. nih.gov Using a wound healing assay, researchers investigated the effect of the SF-APSP micelles on the migration of HepG2 liver cancer cells. nih.gov

The findings revealed that the glucosamine-modified sorafenib micelles significantly inhibited the migration potential of HepG2 cells when compared with control groups. nih.gov This inhibition of cell migration is considered a critical factor in the prevention of tumor metastasis. nih.gov The study suggests that by effectively suppressing this process, the formulation demonstrates a clear antimetastatic potential. nih.gov

Histopathological Assessment of Tumor Tissue after Treatment

Histopathological analysis of tumor tissues from xenograft models was performed to assess the cellular-level effects of treatment with the glucosamine-targeted sorafenib delivery system. nih.gov Tumor sections were stained with Hematoxylin and Eosin (H&E) to observe changes in tissue morphology following the administration of various formulations. nih.gov

The analysis of H&E-stained sections from the tumors of mice treated with SF-APSP micelles showed significant tumor suppression. nih.gov These findings from the microscopic examination of the tumor tissue corroborated the macroscopic observations of tumor growth inhibition, confirming the potent antitumor effect of the targeted therapy at the tissue level. nih.gov

Mechanistic Elucidation of Sorafenib Glucosamine Action

Glucose Transporter-Mediated Cellular Uptake and Targeting Specificity (e.g., GLUT-1 Overexpression)

A pivotal aspect of Sorafenib-glucosamine's mechanism is its targeted delivery to cancer cells, which is achieved by exploiting the Warburg effect—a metabolic phenomenon where cancer cells exhibit a high rate of glucose uptake and glycolysis, even in the presence of ample oxygen. This heightened glucose dependency leads to the overexpression of glucose transporters (GLUTs), particularly GLUT-1, on the surface of many types of cancer cells.

The glucosamine (B1671600) moiety of the conjugate acts as a "Trojan horse," mimicking a glucose molecule to gain entry into cancer cells via these overexpressed GLUTs. nih.gov This active targeting strategy enhances the intracellular concentration of the active sorafenib (B1663141) component specifically within tumor cells, potentially minimizing exposure to healthy tissues that have normal levels of GLUT expression. Research has demonstrated that modifying drug delivery systems with glucosamine can enhance the targeting of cancer cells, such as HepG2 liver cancer cells, which are known to overexpress GLUT-1. nih.gov This targeted uptake is a critical first step in the compound's anti-cancer activity.

Table 1: Cellular Uptake and Targeting

Feature Description Implication
Targeting Moiety Glucosamine Mimics glucose, enabling recognition by glucose transporters.
Cellular Target Glucose Transporters (e.g., GLUT-1) Overexpressed on the surface of many cancer cell types. nih.gov
Mechanism of Uptake Facilitated Diffusion Mediated by GLUT proteins, leading to selective accumulation in cancer cells.
Result Enhanced Specificity Increases intracellular concentration of the drug in tumor cells while sparing normal cells.

Modulation of Intracellular Signaling Cascades

Once inside the cancer cell, the sorafenib component of the conjugate exerts its therapeutic effects by interfering with multiple key signaling pathways that are often dysregulated in cancer.

RAF/MEK/ERK Pathway Inhibition

Sorafenib is a well-established inhibitor of the RAF/MEK/ERK signaling pathway (also known as the MAPK pathway), which is crucial for cell proliferation, differentiation, and survival. nih.govnih.gov It directly targets RAF kinases, including both wild-type BRAF and CRAF (Raf-1). guidetopharmacology.orgcnr.it By inhibiting RAF, sorafenib prevents the phosphorylation and activation of downstream kinases MEK and ERK. nih.govsemanticscholar.org The inhibition of ERK phosphorylation is a key outcome, as active, phosphorylated ERK (p-ERK) translocates to the nucleus to regulate transcription factors that drive cell proliferation. semanticscholar.orgnih.govresearchgate.net Studies have consistently shown that sorafenib treatment leads to a dose-dependent decrease in the phosphorylation of both MEK and ERK in various cancer cell lines, including hepatocellular carcinoma (HCC) cells. nih.govsemanticscholar.org

Inhibition of Receptor Tyrosine Kinases (e.g., VEGFR, PDGFR, FLT3, KIT)

In addition to its effects on intracellular kinases, sorafenib is a potent inhibitor of several receptor tyrosine kinases (RTKs) that are vital for tumor angiogenesis (the formation of new blood vessels) and tumor cell proliferation. clinpgx.orgnih.gov Key targets include:

Vascular Endothelial Growth Factor Receptors (VEGFR-2, VEGFR-3): By blocking these receptors, sorafenib disrupts the signaling cascade that promotes the growth of new blood vessels, thereby cutting off the tumor's supply of oxygen and nutrients. nih.govguidetopharmacology.org

Platelet-Derived Growth Factor Receptor (PDGFR-β): Inhibition of PDGFR signaling also contributes to the anti-angiogenic effect and can directly inhibit the growth of certain tumor cells. nih.govguidetopharmacology.orgadooq.com

FLT3 and KIT: Sorafenib also shows activity against other RTKs like FMS-like tyrosine kinase 3 (FLT3) and KIT, which are implicated in the pathogenesis of various hematological and solid malignancies. guidetopharmacology.orgclinpgx.orgnih.gov

This multi-targeted inhibition of RTKs makes sorafenib a powerful anti-angiogenic and anti-proliferative agent. nih.gov

Table 2: Kinase Inhibition Profile of Sorafenib

Kinase Family Specific Targets Primary Effect
Intracellular Serine/Threonine Kinases RAF-1 (CRAF), wild-type BRAF, mutant BRAF guidetopharmacology.orgclinpgx.org Inhibition of cell proliferation (RAF/MEK/ERK pathway). nih.govnih.gov
Receptor Tyrosine Kinases (RTKs) VEGFR-2, VEGFR-3, PDGFR-β nih.govguidetopharmacology.org Inhibition of tumor angiogenesis. nih.gov
Other Receptor Tyrosine Kinases KIT, FLT3, RET nih.govclinpgx.org Inhibition of tumor cell growth and survival. nih.gov

Downregulation of Cell Cycle Regulatory Proteins (e.g., Cyclin D1)

The inhibition of the RAF/MEK/ERK pathway by sorafenib has direct consequences for the cell cycle machinery. One of the critical downstream effects is the downregulation of Cyclin D1, a protein essential for the G1 to S phase transition of the cell cycle. nih.govsemanticscholar.org By suppressing ERK activity, sorafenib reduces the expression of Cyclin D1, leading to cell cycle arrest and preventing cancer cells from dividing. nih.govaging-us.comresearchgate.net This effect has been observed in HCC cell lines where sorafenib treatment resulted in a marked decrease in Cyclin D1 protein levels. semanticscholar.org

Activation of Apoptotic Cascade Components (e.g., Caspases, Bcl-2 Family Proteins)

Sorafenib can induce programmed cell death, or apoptosis, in cancer cells through multiple mechanisms. A primary route is the activation of the caspase cascade. nih.gov Research has shown that sorafenib treatment leads to the cleavage, and thus activation, of executioner caspases such as caspase-3 and caspase-7. researchgate.net This activation is often accompanied by the cleavage of poly (ADP-ribose) polymerase (PARP), a hallmark of caspase-dependent apoptosis. researchgate.net

Furthermore, sorafenib influences the balance of pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family. It has been shown to down-regulate the expression of anti-apoptotic proteins like Mcl-1 and survivin. nih.govnih.gov The reduction of these survival proteins lowers the threshold for apoptosis, making the cancer cells more susceptible to death signals. This process often involves the mitochondrial pathway of apoptosis, characterized by the release of cytochrome c from the mitochondria into the cytoplasm. nih.gov

Endoplasmic Reticulum Stress and Unfolded Protein Response

A growing body of evidence indicates that sorafenib can induce stress in the endoplasmic reticulum (ER), the cellular organelle responsible for protein folding and modification. nih.govnih.gov The accumulation of unfolded or misfolded proteins in the ER triggers a cellular stress response known as the unfolded protein response (UPR). nih.govresearchgate.net Sorafenib has been shown to activate components of the UPR, including the phosphorylation of PERK (PKR-like ER kinase). nih.govfrontiersin.org Chronic or overwhelming ER stress can ultimately lead to apoptosis. researchgate.net While sorafenib can induce UPR markers, it has also been described as a weak inducer that can paradoxically prevent the UPR caused by other agents. nih.gov This complex interaction suggests that its effect on ER stress may be context-dependent, but it represents another mechanism through which the compound can contribute to cancer cell death. nih.govnih.gov

Influence on Cancer Cell Metabolism

The metabolic landscape of cancer cells is notably distinct from that of normal cells, characterized by an increased reliance on glycolysis even in the presence of oxygen—a phenomenon known as the Warburg effect. nih.govyoutube.com Sorafenib, a multi-kinase inhibitor, has been shown to disrupt cancer cell metabolism, and its conjugation with glucosamine is hypothesized to further enhance these effects by targeting glucose-dependent pathways.

Impact on Aerobic Glycolysis (Warburg Effect)

Sorafenib is known to induce a metabolic shift in cancer cells, often leading to an increased dependence on aerobic glycolysis as a resistance mechanism. nih.gov Cancer cells treated with sorafenib may exhibit an upregulation of glycolysis to compensate for mitochondrial dysfunction induced by the drug. nih.gov This adaptive response involves increased glucose uptake and lactate (B86563) production to maintain ATP levels for survival and proliferation. nih.govcore.ac.uk The Warburg effect is a key feature of many aggressive cancers, providing the necessary building blocks for rapid cell division. youtube.comnih.gov

By conjugating sorafenib with glucosamine, a glucose analog, the resulting compound can be preferentially taken up by cancer cells that overexpress glucose transporters (GLUTs). nih.gov This targeted delivery could theoretically enhance the drug's intracellular concentration, more potently inhibiting the metabolic pathways crucial for the cancer cell's survival. Studies have shown that inhibiting aerobic glycolysis can act synergistically with sorafenib to kill hepatocellular carcinoma (HCC) cells. nih.govdovepress.com

Modulation of Glucose Metabolism Enzymes and Pathways (e.g., Gluconeogenesis)

Sorafenib has demonstrated the ability to modulate key enzymes involved in glucose metabolism. Research indicates that sorafenib can decrease the expression of enzymes critical for gluconeogenesis, the process of generating glucose from non-carbohydrate substrates. nih.govresearchgate.net This pathway can be exploited by cancer cells to sustain their growth under glucose-deprived conditions. nih.gov

Specifically, sorafenib has been shown to significantly decrease the expression of gluconeogenesis-related enzymes such as Phosphoenolpyruvate carboxykinase (PCK1), Glucose-6-phosphatase (G6PC), and Pyruvate (B1213749) carboxylase (PCB). nih.govresearchgate.net The mechanism appears to involve the downregulation of the ERK/c-MYC signaling pathway, which in turn reduces the expression of these downstream targets. nih.gov The glucosamine moiety in this compound could further interfere with glucose metabolic pathways. Glucosamine itself can affect glucose metabolism through the hexosamine pathway. nih.govarchivesofrheumatology.org

Table 1: Effect of Sorafenib on Gluconeogenic Enzyme Expression

EnzymeFunction in GluconeogenesisObserved Effect of SorafenibPotential Implication of this compound
PCK1 Catalyzes the conversion of oxaloacetate to phosphoenolpyruvate.Significantly decreased expression. nih.govresearchgate.netEnhanced inhibition due to targeted uptake.
G6PC Catalyzes the final step, the hydrolysis of glucose-6-phosphate to glucose.Significantly decreased expression. nih.govresearchgate.netIncreased disruption of glucose homeostasis in cancer cells.
PCB Catalyzes the carboxylation of pyruvate to oxaloacetate.Significantly decreased expression. nih.govPotentiated suppression of anaplerotic feeding into the TCA cycle.

Role of Glycosylation Alterations in Sorafenib Response

Protein glycosylation is a critical post-translational modification that plays a significant role in various cellular processes, including cell adhesion, signaling, and receptor activation. nih.govresearchgate.net Altered glycosylation is a hallmark of cancer and can influence drug sensitivity and resistance. nih.govresearchgate.net

Sorafenib-Induced Changes in Protein Glycosylation Profiles

Studies have revealed that sorafenib treatment can induce significant changes in the protein glycosylation profiles of cancer cells. nih.govnih.gov In hepatocellular carcinoma (HCC) cells, sorafenib has been shown to alter the binding capacities of various lectins, indicating changes in specific glycan structures. nih.govnih.gov

Specifically, sorafenib treatment has been associated with an increase in certain glycan structures while decreasing others. For instance, structures such as α-1,3GalNAc/Gal and GalNAcα-Ser/Thr(Tn) were found to be highly expressed in sorafenib-treated cells. nih.govnih.gov Conversely, there was a notable decrease in GlcNAc, sialic acid, and tetra-antennary complex-type N-glycans. nih.govresearchgate.netnih.gov These alterations in glycosylation are thought to be mediated, at least in part, by sorafenib's inhibition of the Ras/Raf/MAPK signaling pathway, which can affect the expression of glycosyltransferases. nih.gov

Table 2: Sorafenib-Induced Alterations in Glycan Structures

Glycan StructureChange upon Sorafenib TreatmentAssociated Lectin Binding
α-1,3GalNAc/Gal, β-1,3 Gal, GalNAcα-Ser/Thr(Tn), α-GalNAcIncreased nih.govnih.govEnhanced binding to lectins like BPA, DBA, EEL, HAA, HPA, Jacalin, MPA, VVA. nih.gov
GlcNAc, Sialic acid, Tetra-antennary complex-type N-glycan, β-1,4GalDecreased nih.govnih.govReduced binding to lectins like CAL, LEL, LPA, MAL-I, PHA-L, RCA60, SNA, STL. nih.gov

Implications for Drug Sensitivity and Resistance Mechanisms

The changes in protein glycosylation induced by sorafenib have significant implications for drug sensitivity and the development of resistance. Altered glycosylation can affect the function of membrane receptors and transporters, potentially influencing drug uptake and efflux. For example, sialylation has been shown to regulate the chemosensitivity of HCC cells. nih.gov

The development of sorafenib resistance is a major clinical challenge. dovepress.com One mechanism of resistance involves the upregulation of ceramide glycosylation through glucosylceramide synthase (GCS). nih.govresearchgate.net Sorafenib treatment can lead to an increase in GCS expression, which reduces the cytotoxic effects of ceramide accumulation. nih.gov Consequently, the inhibition of GCS has been shown to sensitize resistant hepatoma cells to sorafenib, suggesting that targeting glycosylation pathways could be a viable strategy to overcome resistance. nih.gov The use of this compound could directly impact these pathways, potentially modulating GCS activity or competing with glucose for metabolic pathways that contribute to resistance.

Preclinical Pharmacological Considerations

In Vitro Drug Release Kinetics from Formulations in Simulated Biological Environments

The in vitro release of sorafenib (B1663141) from glucosamine-based formulations is often characterized by a stimulus-responsive or sustained-release profile, designed to mimic physiological and tumor microenvironments.

One prominent strategy involves glucosamine-modified, reduction-responsive polymeric micelles. nih.gov These systems are engineered to be stable under normal physiological conditions but to rapidly release their drug payload in an environment rich in glutathione (B108866) (GSH), characteristic of the intracellular space of tumor cells. nih.gov In one study, glucosamine-modified micelles (SF-APSP) demonstrated a stark difference in drug release depending on the presence of GSH. In a simulated normal physiological environment (pH 7.4 without GSH), only 20.32% of the encapsulated sorafenib was released over 48 hours. nih.govconsensus.app However, in a simulated tumor microenvironment (pH 7.4 with 10 mM GSH), the cumulative release reached 94.76% within the same timeframe. nih.govconsensus.app This GSH-dependent release pattern highlights a mechanism for targeted intracellular drug delivery. mdpi.com

Another approach utilizes chitosan (B1678972), a linear polysaccharide composed of D-glucosamine and N-acetyl-D-glucosamine units, to form nanoparticles for sorafenib delivery. frontiersin.orgmdpi.com Studies on sorafenib-loaded Poly(lactic-co-glycolic acid) (PLGA)–chitosan nanoparticles showed a biphasic release pattern. frontiersin.org This was characterized by an initial burst release within the first 24 hours, followed by a protracted and sustained release lasting for up to 10 days. frontiersin.org Similarly, sorafenib-loaded chitosan nanoparticles (SF-CS NPs) demonstrated excellent release characteristics under acidic conditions (pH 4.8), which is advantageous for drug release within the acidic environment of tumor cells. mdpi.comnih.gov

Formulation TypeSimulated EnvironmentTime (hours)Cumulative Release (%)Source(s)
Glucosamine-Modified Polymeric Micelles (SF-APSP)Normal Physiological (pH 7.4, no GSH)4820.32 ± 1.67% nih.gov, consensus.app
Glucosamine-Modified Polymeric Micelles (SF-APSP)Tumor Microenvironment (pH 7.4, with GSH)4894.76 ± 1.78% nih.gov, consensus.app
PLGA-Chitosan NanoparticlesNot Specified>24Protracted release over 10 days frontiersin.org
Chitosan Nanoparticles (SF-CS NPs)Acidic (pH 4.8)Not Specified"Excellent release" nih.gov, mdpi.com

In Vivo Biodistribution and Tumor Accumulation Studies in Animal Models

Preclinical studies indicate that modifying sorafenib with glucosamine (B1671600) or using glucosamine-based carriers can enhance its accumulation in tumor tissues. This is achieved through both passive and active targeting mechanisms.

The primary active targeting mechanism relies on the overexpression of glucose transporter-1 (GLUT-1) on the surface of many cancer cells. nih.govmdpi.com Glucosamine acts as a ligand for these transporters, facilitating receptor-mediated endocytosis of the drug conjugate or carrier into the cancer cells, thereby increasing intracellular drug concentration. nih.govmdpi.com

In addition to active targeting, nanoparticle-based delivery systems, such as glucosamine-modified micelles or chitosan nanoparticles, leverage the Enhanced Permeability and Retention (EPR) effect for passive tumor accumulation. nih.gov Due to their size, these nanoparticles can preferentially extravasate from leaky tumor vasculature and are retained in the tumor tissue due to poor lymphatic drainage. nih.gov While specific biodistribution data for sorafenib-glucosamine is emerging, studies on other sorafenib nanocarriers have demonstrated this principle effectively. For instance, sorafenib-loaded lipid-based nanosuspensions injected into tumor-bearing mice showed significantly increased accumulation in the tumor tissue compared to intravenously administered sorafenib solution. nih.govresearchgate.net This enhanced accumulation at the tumor site is critical for improving efficacy while potentially reducing systemic exposure. nih.gov

Comparative Preclinical Pharmacodynamics and Efficacy with Unmodified Sorafenib

Formulations of this compound have demonstrated superior anti-tumor efficacy in preclinical models compared to unmodified sorafenib. nih.govnih.gov The enhanced efficacy is attributed to the targeted delivery and controlled release mechanisms that increase the effective drug concentration at the tumor site. nih.govmdpi.com

In an in vivo study using a nude mouse model with HepG2 human liver cancer xenografts, glucosamine-modified sorafenib micelles (SF-APSP) showed excellent antitumor effects and better tolerance compared to other treatment groups. nih.govconsensus.app Similarly, in vitro cytotoxicity studies revealed that sorafenib-loaded chitosan nanoparticles (SF-CS) and folate-coated SF-CS nanoparticles exhibited better anticancer action against both HepG2 (hepatocellular carcinoma) and HT29 (colorectal adenocarcinoma) cell lines compared to free sorafenib. mdpi.comnih.gov

The pharmacodynamic effect of unmodified sorafenib in preclinical models involves the inhibition of tumor cell proliferation and angiogenesis. nih.govdrugbank.com It has been shown to inhibit tumor growth in a wide array of human cancer xenografts in immunocompromised mice. drugbank.comclinpgx.orgnih.gov For example, oral administration of sorafenib at 30 mg/kg daily was shown to inhibit the growth of canine transitional cell carcinoma xenografts in nude mice. nih.gov However, the improved targeting and cellular uptake of glucosamine-conjugated formulations lead to a more potent therapeutic effect. Studies on sorafenib-loaded PLGA-chitosan nanoparticles also showed significantly enhanced pharmacokinetic parameters, such as a higher maximum plasma concentration (Cmax) and area under the curve (AUC), compared to the commercially available sorafenib formulation, which contributes to its improved efficacy. frontiersin.org

Stability and Bioreversibility of Conjugates/Formulations in Preclinical Models

The design of this compound conjugates and delivery systems places a strong emphasis on stability in circulation and bioreversibility at the target site. A stable formulation prevents premature drug release in the bloodstream, minimizing off-target toxicity, while bioreversibility ensures the active drug is liberated within the tumor. nih.govmdpi.com

A key strategy to achieve this is the use of reduction-responsive linkers, such as a disulfide bond (-S-S-), to connect the drug carrier to the targeting ligand or to encapsulate the drug. nih.gov These disulfide bonds are relatively stable in the low-GSH environment of the bloodstream but are readily cleaved in the highly reductive intracellular environment of tumor cells, where GSH concentrations are significantly higher. nih.govmdpi.com This cleavage breaks apart the delivery vehicle, triggering a rapid release of sorafenib directly inside the target cell. nih.govmdpi.com This mechanism makes the system both stable in transit and bioreversible upon arrival. mdpi.com

The physical stability of nanoparticle formulations is also a critical factor. For instance, studies on other sorafenib nanoformulations have shown that lyophilized (freeze-dried) products can maintain their appearance and particle size for extended periods, indicating good storage stability. nih.gov Furthermore, such nanoparticles have demonstrated stability in serum, maintaining a particle size suitable for intravenous injection over many hours, which is crucial for in vivo applications. nih.gov

Future Research Trajectories and Preclinical Translational Outlook

Development of Next-Generation Sorafenib-Glucosamine Platforms

The development of next-generation this compound platforms is focused on creating more sophisticated and efficient drug delivery systems. A notable example is the formulation of glucosamine-modified reduction-responsive polymeric micelles for the delivery of sorafenib (B1663141). nih.gov These platforms are designed to specifically target cancer cells, such as hepatocellular carcinoma cells, which are known to have an abundance of glucose transporters on their surface.

These advanced delivery systems are engineered to be stable under normal physiological conditions but to release their therapeutic payload in the tumor microenvironment, which is characterized by a higher concentration of glutathione (B108866) (GSH). nih.gov In vitro studies have demonstrated that such micelles can achieve a significantly higher cumulative release of sorafenib in a simulated tumor microenvironment compared to a normal physiological environment. nih.gov

Another avenue of development involves the use of chitosan (B1678972), a natural polymer derived from glucosamine (B1671600), to create nanoparticles for sorafenib delivery. These biodegradable and biocompatible nanoparticles can be formulated to control the release of sorafenib, potentially improving its pharmacokinetic profile and reducing systemic toxicity.

Future iterations of these platforms could incorporate additional functionalities, such as multi-drug loading to address resistance mechanisms or the inclusion of imaging agents for theranostic applications. The overarching goal is to refine these nanocarriers to maximize the targeted delivery and therapeutic window of sorafenib.

Synergistic Combination Strategies in Preclinical Models

While direct preclinical studies combining a specific this compound platform with other drugs are emerging, the principle is well-established with sorafenib itself. For instance, sorafenib has been shown to have synergistic effects when combined with doxorubicin (B1662922) in osteosarcoma cell lines. A proposed area of investigation is whether a glucosamine-targeted sorafenib delivery system could further enhance this synergy by increasing the intracellular concentration of sorafenib in cancer cells, thus requiring lower, less toxic doses of the accompanying chemotherapeutic agent.

Furthermore, the combination of sorafenib with immune checkpoint inhibitors is a promising area of clinical research. nih.gov Preclinical models could be employed to investigate whether the targeted delivery of sorafenib via a glucosamine conjugate can modulate the tumor microenvironment to be more susceptible to immunotherapy. By concentrating the effect of sorafenib on tumor cells, it may be possible to enhance the anti-tumor immune response while minimizing systemic immunosuppressive effects.

Preclinical studies are also investigating the combination of sorafenib with other targeted agents. For example, the histone acetyltransferase inhibitor MG149 has demonstrated a synergistic anticancer effect with sorafenib in hepatocellular carcinoma cells. nih.gov Future preclinical studies could explore the three-way combination of a this compound platform, MG149, and potentially another chemotherapeutic agent to assess for enhanced efficacy.

Combination AgentCancer Type (Preclinical)Observed Synergistic Effect
DoxorubicinOsteosarcomaIncreased growth inhibition
MG149Hepatocellular CarcinomaEnhanced anti-proliferative and apoptotic effects
BufalinHepatocellular CarcinomaSynergistically suppressed proliferation and induced apoptosis nih.gov

Advanced Biomarker Identification for Predicting Response

The identification of predictive biomarkers is crucial for the clinical translation of this compound platforms. Given that the targeting strategy relies on the overexpression of glucose transporters, the expression level of GLUT-1 on tumor cells is a primary candidate for a predictive biomarker. nih.gov High GLUT-1 expression could potentially identify patients who are most likely to benefit from this targeted therapy.

Beyond GLUT-1 expression, other biomarkers associated with sorafenib response, in general, could also be relevant. For instance, single nucleotide polymorphisms (SNPs) in genes related to angiogenesis and drug metabolism have been investigated as potential predictive biomarkers for sorafenib response in hepatocellular carcinoma. nih.gov Specifically, the VEGF-A (rs2010963) C allele and CC genotype have been significantly associated with a positive response to sorafenib. nih.gov Further preclinical and ultimately clinical studies would be needed to validate if these genetic markers also predict response to a glucosamine-targeted sorafenib formulation.

Another area of biomarker research involves the analysis of signaling pathways downstream of sorafenib's targets. For example, a gene expression signature that includes eight of sorafenib's target genes (RAF1, BRAF, FLT1, FGFR1, KIT, PDGFRB, FLT3, and KDR) has been shown to predict sorafenib response in renal cell carcinoma. frontiersin.org It would be valuable to investigate in preclinical models whether this signature also correlates with the efficacy of sorafenib delivered via a glucosamine-conjugated platform.

Potential BiomarkerBiological RationalePotential Clinical Utility
GLUT-1 ExpressionDirect target for glucosamine-mediated uptake nih.govSelection of patients with tumors likely to internalize the drug
VEGF-A Gene PolymorphismsAssociated with response to sorafenib's anti-angiogenic activity nih.govIdentification of patients with a genetic predisposition to respond
Sorafenib Target Gene SignatureReflects the activity of pathways inhibited by sorafenib frontiersin.orgPrediction of tumor sensitivity to the drug's mechanism of action

Overcoming Preclinical Limitations and Informing Future Studies

The translation of this compound platforms from preclinical models to clinical applications faces several challenges that need to be addressed to inform future studies. A primary limitation is the potential for tumor heterogeneity. While many cancer cells overexpress GLUT-1, the level of expression can vary significantly within a tumor and between different metastases. This heterogeneity could lead to a non-uniform delivery of the drug and the development of resistance. Future preclinical studies should utilize patient-derived xenograft (PDX) models that better recapitulate the heterogeneity of human tumors to assess the efficacy of these targeted therapies more accurately.

Another challenge lies in the potential for off-target effects. While glucosamine targeting is intended to be specific, other cells in the body also express glucose transporters, which could lead to unintended uptake of the drug. Detailed biodistribution and toxicology studies in relevant animal models are essential to evaluate the safety profile of these platforms.

The manufacturing and scalability of complex nanoparticle-based delivery systems also present a significant hurdle. Ensuring consistent batch-to-batch quality and developing cost-effective production methods are critical for clinical translation. Preclinical development should include robust characterization of the physicochemical properties of the delivery system and an assessment of its stability.

Finally, the predictive power of preclinical models for clinical outcomes is a well-known challenge in oncology drug development. To improve the translational relevance of preclinical studies, it is important to use a variety of models, including genetically engineered mouse models and orthotopic tumor models, that more closely mimic the human disease. Furthermore, the inclusion of pharmacokinetic and pharmacodynamic (PK/PD) modeling in preclinical studies can help to optimize dosing schedules and predict human exposures.

Future research should focus on addressing these limitations through the use of more sophisticated preclinical models, comprehensive safety and toxicology assessments, and the development of robust manufacturing processes. By overcoming these preclinical hurdles, the full potential of this compound platforms as a targeted cancer therapy can be realized.

Q & A

Q. What are the recommended methodologies for synthesizing and purifying Sorafenib-glucosamine conjugates?

Answer:

  • Synthesis: Use covalent conjugation techniques (e.g., carbodiimide crosslinking) to bind Sorafenib’s primary amine groups to glucosamine’s hydroxyl or carboxyl moieties .
  • Purification: Employ size-exclusion chromatography (SEC) or HPLC with UV detection (λ = 260 nm for Sorafenib) to isolate the conjugate. Validate purity via mass spectrometry (MS) and nuclear magnetic resonance (NMR) .
  • Key Considerations: Monitor pH and temperature to prevent glucosamine degradation (e.g., sulfate salt dissociation at low pH) .

Q. How should researchers design in vitro studies to evaluate this compound’s efficacy against cancer cell lines?

Answer:

  • Cell Lines: Use Sorafenib-sensitive models (e.g., HepG2 for hepatocellular carcinoma) and include controls (free Sorafenib, glucosamine alone, and untreated cells) .
  • Dose-Response: Apply a logarithmic concentration range (1 nM–100 µM) and measure IC50 values via MTT assays. Account for glucosamine’s baseline anti-inflammatory effects by normalizing data to glucosamine-only treatments .
  • Data Validation: Use triplicate wells and repeat experiments across multiple cell passages to address variability .

Q. What analytical techniques are critical for characterizing this compound’s stability and structural integrity?

Answer:

  • Stability Testing: Perform accelerated degradation studies (40°C/75% RH for 6 months) with HPLC monitoring. Identify degradation products (e.g., free Sorafenib or glucosamine sulfate) .
  • Structural Confirmation: Use FT-IR to confirm covalent bond formation (e.g., shifts in amine or sulfate peaks) and X-ray diffraction (XRD) for crystallinity analysis .

Q. What safety protocols are essential for assessing this compound’s toxicity in preclinical models?

Answer:

  • In Vivo Models: Conduct acute toxicity studies in rodents (14-day observation) with dose escalation (10–500 mg/kg). Monitor liver enzymes (ALT, AST) and renal function (creatinine) .
  • Diabetic Models: If glucosamine’s sulfate form is used, track blood glucose levels weekly due to its potential insulin resistance effects .

Advanced Research Questions

Q. How can researchers address contradictions in this compound’s efficacy data across preclinical studies?

Answer:

  • Meta-Analysis: Pool data from multiple studies and assess heterogeneity via I² statistics. Stratify results by variables like glucosamine form (sulfate vs. hydrochloride) or tumor model .
  • Mechanistic Studies: Use RNA sequencing to compare gene expression profiles (e.g., MAPK/ERK pathways) in responders vs. non-responders .

Q. What strategies optimize this compound’s pharmacokinetics (PK) in animal models?

Answer:

  • Formulation: Encapsulate the conjugate in PEGylated liposomes to enhance bioavailability. Measure plasma concentrations via LC-MS/MS over 24-hour periods .
  • Tissue Distribution: Use radiolabeled conjugates (³H-Sorafenib) to quantify uptake in target organs (e.g., liver tumors) versus healthy tissues .

Q. How does the glucosamine salt form (sulfate vs. hydrochloride) influence this compound’s therapeutic index?

Answer:

  • Comparative Studies: Conduct parallel in vivo trials with both forms. The sulfate form may enhance solubility but requires monitoring for sodium/potassium imbalances in hypertensive models .
  • Bioavailability Metrics: Calculate AUC ratios for free Sorafenib vs. conjugated forms using non-compartmental PK analysis .

Q. What experimental designs are recommended to evaluate this compound’s synergy with checkpoint inhibitors?

Answer:

  • Combination Therapy: Co-administer with anti-PD-1 antibodies in immunocompetent murine models. Measure tumor-infiltrating lymphocytes (TILs) via flow cytometry .
  • Endpoint Selection: Use RECIST 1.1 criteria for tumor response and include survival metrics (median OS/PFS) .

Methodological Notes

  • Data Reprodubility: Standardize glucosamine raw materials (e.g., USP-Verified sulfate salts) to minimize batch variability .
  • Ethical Compliance: For human trials, align with ICH-GCP guidelines and include DSMB oversight for safety monitoring .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.